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Compound of Interest

Compound Name: ER degrader 2

Cat. No.: B12406500

An Objective Comparison of Vepdegestrant (VERITAC-2) and Fulvestrant in ER+/HER2-
Advanced Breast Cancer

The landscape of treatment for estrogen receptor-positive (ER+), human epidermal growth
factor receptor 2-negative (HER2-) advanced or metastatic breast cancer is continually
evolving. The phase 3 VERITAC-2 clinical trial introduces vepdegestrant, a first-in-class oral
PROteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, as a novel
therapeutic option. This guide provides a detailed comparison of the clinical trial results for
vepdegestrant versus fulvestrant, a standard-of-care selective estrogen receptor degrader
(SERD), for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The VERITAC-2 study evaluated the efficacy and safety of vepdegestrant as a monotherapy in
patients whose disease progressed following prior treatment with a cyclin-dependent kinase
(CDK) 4/6 inhibitor and endocrine therapy.[1][2][3] The key findings are summarized below.

Efficacy: Progression-Free Survival (PFS)

The primary endpoint of the study was progression-free survival (PFS), assessed by a blinded
independent central review (BICR).[4]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b12406500?utm_src=pdf-interest
https://synapse.patsnap.com/article/arvinas-and-pfizer-report-positive-phase-3-veritac-2-trial-results
https://www.pfizer.com/news/press-release/press-release-detail/arvinas-and-pfizer-announce-positive-topline-results-phase
https://www.globenewswire.com/news-release/2025/03/11/3040386/0/en/Arvinas-and-Pfizer-Announce-Positive-Topline-Results-from-Phase-3-VERITAC-2-Clinical-Trial.html
https://ascopubs.org/doi/10.1200/JCO.2025.43.17_suppl.LBA1000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Patient Vepdegestrant  Fulvestrant Hazard Ratio

. . . P-value
Population (Median PFS) (Median PFS) (95% CiI)
ESR1-mutant
5.0 months 2.1 months 0.57 (0.42-0.77) 0.0001
(ESR1m)
Intent-to-Treat
3.7 months 3.6 months 0.83 (0.68-1.02) 0.0358

(All Patients)

The trial met its primary endpoint in the subpopulation of patients with estrogen receptor 1
mutations (ESR1m), demonstrating a statistically significant and clinically meaningful
improvement in PFS for vepdegestrant compared to fulvestrant.[1] However, a statistically
significant improvement in PFS was not observed in the overall intent-to-treat (ITT) population.
Overall survival data is not yet mature.

Safety: Treatment-Emergent Adverse Events (TEAES)

Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous

studies.
Adverse Event Category Vepdegestrant Fulvestrant
Grade =23 TEAEs 23.4% 17.6%

Experimental Protocols
VERITAC-2 Study Design

The VERITAC-2 (NCT05654623) trial was a global, randomized, phase 3 study.

» Patient Population: Eligible participants were adults (aged =18 years) with ER+/HER2-
advanced or metastatic breast cancer.

» Prior Therapies: Patients must have received one prior line of a CDK4/6 inhibitor combined
with endocrine therapy, and no more than one additional line of endocrine therapy. The most
recent endocrine therapy must have been administered for at least six months before
disease progression.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://synapse.patsnap.com/article/arvinas-and-pfizer-report-positive-phase-3-veritac-2-trial-results
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Exclusion Criteria: Key exclusion criteria included prior chemotherapy for advanced disease
or any previous treatment with fulvestrant.

« Intervention: Patients were randomized to receive either vepdegestrant monotherapy or
fulvestrant.

Visualizations
Mechanism of Action: Vepdegestrant (PROTAC ER
Degrader)

Vepdegestrant is an oral PROTAC designed to harness the body's own cellular machinery to

eliminate the estrogen receptor protein.
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Caption: Vepdegestrant's PROTAC mechanism of action.

VERITAC-2 Experimental Workflow

The logical flow of the VERITAC-2 clinical trial from patient screening to data analysis is
outlined below.
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Caption: High-level workflow of the VERITAC-2 Phase 3 trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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